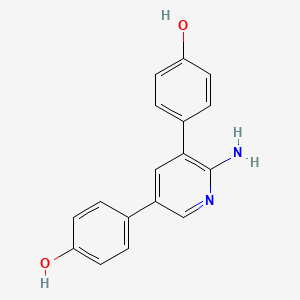

4,4'-(2-Aminopyridine-3,5-diyl)diphenol

Description

Contextual Significance of Pyridine (B92270) and Phenol (B47542) Scaffolds in Molecular Design

Pyridine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science. The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological interactions. researchgate.netnih.gov Pyridine scaffolds are integral to numerous pharmaceuticals due to their proven efficacy in a wide range of therapeutic areas. researchgate.netacs.orgrsc.org The structural diversity of substituted pyridines allows for the fine-tuning of their electronic and steric properties, making them versatile building blocks in drug discovery. nih.gov

Similarly, the phenol group is a key pharmacophore found in many natural products and synthetic drugs. The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, and its acidity can be modulated by other substituents on the aromatic ring. This versatility allows phenols to participate in various biological recognition processes. The combination of a pyridine ring with phenol groups, as seen in the target molecule, is a recognized strategy for developing compounds with potential applications in medicinal chemistry and materials science.

Rationale for Investigating the 2-Aminopyridine-3,5-diyl-diphenol Architecture

The specific arrangement of a 2-aminopyridine (B139424) core symmetrically substituted with two 4-hydroxyphenyl groups at the 3- and 5-positions suggests a molecule with a unique three-dimensional structure and electronic profile. The 2-amino group can serve as a key interaction point and a handle for further chemical modifications. The diarylpyridine framework is a known scaffold for biologically active compounds, with research demonstrating its potential in developing antimalarial agents. acs.orgnih.gov

Scope and Research Trajectories of 4,4'-(2-Aminopyridine-3,5-diyl)diphenol Studies

Based on the available scientific literature for analogous compounds, research on this compound would likely encompass several key trajectories:

Synthesis and Characterization: The primary research direction would involve the development of a robust synthetic route to the molecule. A plausible approach would be a double Suzuki-Miyaura cross-coupling reaction between a dihalogenated 2-aminopyridine and 4-hydroxyphenylboronic acid. acs.orgnih.gov Subsequent research would focus on detailed spectroscopic characterization using techniques such as NMR, IR, and mass spectrometry to confirm the molecular structure.

Physicochemical Properties: Investigation into the fundamental physicochemical properties, such as solubility, pKa, and thermal stability, would be essential. ub.edu The thermal stability of aminopyridine derivatives is a subject of interest for materials applications. nih.govresearchgate.net

Biological Evaluation: Given the prevalence of the 2-aminopyridine and phenol motifs in bioactive molecules, a logical research trajectory would be the screening of this compound for various biological activities.

Materials Science Applications: The conjugated system and the presence of hydrogen-bonding donor and acceptor groups suggest that this compound could have interesting photophysical properties, making it a candidate for studies in luminescence and as a component in supramolecular assemblies. nih.gov

While direct experimental data for this compound is not prevalent, the foundational knowledge of its constituent parts provides a strong rationale for its synthesis and investigation. Future research in this area would be necessary to fully elucidate the properties and potential applications of this specific chemical entity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

4-[6-amino-5-(4-hydroxyphenyl)pyridin-3-yl]phenol |

InChI |

InChI=1S/C17H14N2O2/c18-17-16(12-3-7-15(21)8-4-12)9-13(10-19-17)11-1-5-14(20)6-2-11/h1-10,20-21H,(H2,18,19) |

InChI Key |

KMMCDEQCSKZIRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)N)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 2 Aminopyridine 3,5 Diyl Diphenol and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4,4'-(2-Aminopyridine-3,5-diyl)diphenol reveals several potential disconnection points. The most logical approach involves disconnecting the bonds forming the central 2-aminopyridine (B139424) ring. This leads to simpler, more readily available starting materials.

The primary disconnection can be made at the C-C and C-N bonds of the pyridine (B92270) ring, suggesting a multicomponent reaction strategy. This approach is highly convergent and atom-economical. acsgcipr.org The target molecule can be conceptually broken down into three key fragments: an enamine or equivalent, a malononitrile (B47326) derivative, and a substituted aldehyde or ketone. nih.govresearchgate.net The two phenol (B47542) moieties present a synthetic challenge, as the hydroxyl groups are generally not stable under many reaction conditions. Therefore, a common strategy is to use protected hydroxyl groups, such as methoxy (B1213986) ethers, throughout the synthesis, followed by a final deprotection step.

The retrosynthetic scheme can be visualized as follows:

Figure 1: Retrosynthetic Analysis of this compound

Target Molecule: this compound

||

\/

Functional Group Interconversion (Deprotection)

||

\/

Protected Precursor: 4,4'-(2-Aminopyridine-3,5-diyl)bis(methoxybenzene)

||

\/

Multicomponent Reaction (e.g., Hantzsch-type or similar)

||

\/

Key Precursors:

1. A substituted benzaldehyde (B42025) with a protected hydroxyl group (e.g., 4-methoxybenzaldehyde)

2. A β-keto ester or a related active methylene (B1212753) compound

3. An ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) or a substituted enamine

This analysis highlights that the core challenge lies in the efficient construction of the substituted pyridine ring and the subsequent management of the phenolic functional groups.

Multicomponent Reaction Strategies for Pyridine Ring Construction

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex heterocyclic systems from simple precursors in a single step. taylorfrancis.comnih.gov They offer advantages such as high efficiency, reduced waste, and operational simplicity. nih.gov

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.orgacs.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org

For the synthesis of the protected precursor of our target molecule, a modified Hantzsch reaction could be employed. This would involve the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate. The resulting dihydropyridine (B1217469) can be aromatized using a variety of oxidizing agents, such as nitric acid, manganese dioxide, or even under microwave irradiation in the presence of an appropriate catalyst. wikipedia.orgnih.gov

Table 1: Key Features of Hantzsch Pyridine Synthesis

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | Aldehyde, β-ketoester (2 equiv.), ammonia source | wikipedia.orgacs.org |

| Initial Product | 1,4-Dihydropyridine | wikipedia.org |

| Final Product | Pyridine (after oxidation) | wikipedia.org |

| Advantages | Straightforward, reliable, allows for diverse substitutions | acs.org |

| Modifications | Use of microwave irradiation, green solvents | wikipedia.orgnih.gov |

The mechanism of the Hantzsch synthesis is believed to proceed through the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. acs.orgyoutube.com

While the Hantzsch synthesis is robust, other multicomponent strategies have been developed to access highly substituted pyridines. One notable approach involves the reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions. nih.gov This method provides direct access to 2-amino-3-cyanopyridines. nih.govresearchgate.net For the synthesis of our target compound, a variation of this could be envisioned where the primary amine is ammonia or an equivalent.

Another strategy involves a three-component reaction based on the Diels-Alder reaction of 2-azadienes, which can be generated in situ. nih.gov Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer a convergent route to pyridines, although this is less commonly used for heavily substituted systems due to potential regioselectivity issues. acsgcipr.orgacsgcipr.org

Formal (3+3) and (4+2) cyclization reactions using pyridinium (B92312) 1,4-zwitterions have also emerged as a modern approach for constructing six-membered heterocyclic rings. nih.gov These methods provide access to a variety of substituted pyridines under mild conditions.

Functional Group Interconversions Leading to Diphenol Functionalities

The final stage in the synthesis of this compound involves the conversion of the protected hydroxyl groups into the free phenols. This is a critical step that requires a high-yielding and selective deprotection method that does not affect the aminopyridine core. Functional group interconversions are fundamental in organic synthesis for modifying reactive centers within a molecule. fiveable.meub.eduimperial.ac.uk

As previously mentioned, the direct use of phenolic compounds in many pyridine synthesis reactions is often problematic due to the acidic nature of the hydroxyl group and its potential to interfere with the reaction mechanism. A more viable strategy is to use phenyl moieties bearing protected hydroxyl groups. The most common protecting group for phenols is the methyl ether (anisole derivative) due to its ease of installation and general stability. chemrxiv.org Therefore, the synthesis would commence with precursors such as 4-methoxybenzaldehyde.

The cleavage of aryl methyl ethers to yield phenols is a well-established transformation in organic synthesis. Several reagents and conditions have been developed for this purpose, with varying degrees of selectivity and mildness.

A common and powerful reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). However, this reagent is highly reactive and can affect other functional groups. Milder and more selective methods are often preferred, especially for complex molecules.

Recent advancements have focused on the use of solid-supported catalysts and photoredox catalysis for the deprotection of phenolic ethers. For instance, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been shown to be an efficient and chemoselective catalyst for the cleavage of phenolic methoxymethyl (MOM) ethers at room temperature. organic-chemistry.orgacs.org While this specific example is for MOM ethers, the principle of using solid acid catalysts can be extended to other phenolic ethers.

Organophotoredox catalysis has also emerged as a sustainable and selective method for the deprotection of phenolic ethers. chemrxiv.orgacs.org This approach utilizes visible light and a photocatalyst to achieve C(sp³)–O bond cleavage with high functional group tolerance. acs.org

Table 2: Selected Methods for Phenolic Ether Deprotection

| Reagent/Method | Conditions | Selectivity | Reference(s) |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Strong Lewis acid, often in CH₂Cl₂ | Can cleave other ether and ester groups | acs.org |

| NaHSO₄·SiO₂ | Heterogeneous catalyst, room temperature | High for phenolic MOM ethers | organic-chemistry.orgacs.org |

Catalytic Approaches in the Synthesis of Key Intermediates

The construction of the 3,5-diaryl-2-aminopyridine framework is dominated by transition-metal-catalyzed reactions. These methods offer high yields and functional group tolerance, which are essential for synthesizing complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most prevalent and versatile method for creating the aryl-pyridine bonds necessary for the target compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halo-pyridine and an organoboron compound. For the synthesis of this compound, a di-halogenated 2-aminopyridine is reacted with a boronic acid derivative of phenol.

A common strategy involves a sequential, two-step Suzuki coupling. This is particularly effective when using a starting material with halogens of differential reactivity, such as 5-bromo-3-iodo-2-aminopyridine. acs.org The more reactive C-I bond can be coupled first, followed by the coupling of the C-Br bond in a subsequent step. This allows for controlled, stepwise synthesis. acs.org The synthesis of related 3,5-diaryl-2-aminopyridines has been successfully achieved using this methodology. acs.org

The general reaction proceeds as follows:

Starting Material: 3,5-Dibromo-2-aminopyridine or 5-bromo-3-iodo-2-aminopyridine.

Coupling Partner: (4-Hydroxyphenyl)boronic acid or a protected version thereof.

Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is frequently used. acs.org

Base and Solvent: An aqueous base like sodium carbonate (Na₂CO₃) is required, with solvent systems like a mixture of acetonitrile (B52724) and dimethylformamide (DMF) or dimethoxyethane (DME) being common. acs.org

The table below summarizes typical conditions for Suzuki couplings in the synthesis of aryl-pyridines.

Table 1: Typical Catalytic Systems for Suzuki-Miyaura Coupling in Pyridine Synthesis

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ (aq) | Acetonitrile/DMF | 90 °C | acs.org |

| Pd₂(dba)₃ | (Not specified) | (Not specified) | (Not specified) | Elevated | nih.gov |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 80 °C | Generic Suzuki Conditions |

Copper-Catalyzed Amination

While the target molecule already contains an amino group, copper-catalyzed reactions are crucial for synthesizing the 2-aminopyridine precursors themselves. The Buchwald-Hartwig amination, though typically palladium-catalyzed, has copper-catalyzed analogues that are effective for aminating halopyridines. nih.govrsc.org These reactions are advantageous for their efficiency and can often be performed under milder conditions, sometimes in aqueous media or with microwave assistance to accelerate the reaction. acs.org For instance, the selective amination of di-halogenated pyridines can be achieved using copper catalysis. acs.org

[2+2+2] Cycloaddition Reactions

An alternative, "de novo" approach to the pyridine ring involves the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. researchgate.net Catalysts based on Ruthenium (Ru) or Nickel (Ni) can construct the polysubstituted pyridine ring in a single, highly atom-economical step. researchgate.net To synthesize the specific scaffold of the target compound, this would entail the cyclotrimerization of a nitrile with two equivalents of an alkyne derived from a protected 4-hydroxybenzene.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

The choice of synthetic route for a complex molecule like this compound is guided by a comparative analysis of efficiency (yield, reaction time, conditions) and selectivity (regio- and chemoselectivity).

Efficiency and Reaction Conditions

Catalytic methods, particularly palladium-catalyzed cross-couplings, generally offer high efficiency and good to excellent yields (often in the 40-85% range for each coupling step). acs.org They represent a significant improvement over classical condensation methods like the Hantzsch pyridine synthesis, which can be less efficient for producing highly substituted, unsymmetrical pyridines. beilstein-journals.org

Transition-metal-free methods, such as the nucleophilic substitution of an activated 2-fluoropyridine, can also be effective but may require higher temperatures or longer reaction times compared to catalyzed alternatives. nih.govrsc.org Microwave-assisted copper-catalyzed aminations stand out for their rapid reaction times, often completing within hours. acs.org

The table below offers a comparison of different synthetic approaches to substituted 2-aminopyridines.

Table 2: Comparative Analysis of Synthetic Routes to 2-Aminopyridine Derivatives

| Method | Catalyst/Reagents | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 90 °C, 8 h | High yield, excellent functional group tolerance, high selectivity. | Cost and toxicity of palladium catalyst; requires pre-functionalized starting materials. | acs.orgbeilstein-journals.org |

| Copper-Catalyzed Amination | CuI / Ligand / Base | Microwave, H₂O, 2-2.5 h | Rapid, uses less expensive metal, can be run in water. | May require specific ligands. | acs.org |

| Nucleophilic Substitution | Amine / DMSO | 50 °C, 48 h | Catalyst-free, simple procedure. | Long reaction times, may require excess amine, limited substrate scope. | nih.gov |

| [2+2+2] Cycloaddition | Ni or Ru complex | Mild temperatures (25-50 °C) | High atom economy, builds core in one step. | Requires specialized alkyne/nitrile precursors, potential for regioisomer byproducts. | researchgate.net |

Selectivity

Selectivity is a paramount consideration, and it is where catalytic cross-coupling methods demonstrate their primary strength.

Regioselectivity: The synthesis of a specifically substituted isomer like the 3,5-diaryl product is challenging with classical ring-forming reactions, which can produce mixtures of isomers. The Suzuki-Miyaura route, by starting with a pre-formed 3,5-dihalopyridine scaffold, offers complete control over the final substitution pattern. Furthermore, using a precursor with halogens of different reactivity (e.g., iodine and bromine) allows for the selective and sequential introduction of the aryl groups, which is a powerful tool for building complex, unsymmetrical molecules. acs.org

Chemical Reactivity and Transformation Studies of 4,4 2 Aminopyridine 3,5 Diyl Diphenol

Reactivity at the Aminopyridine Nitrogen Center

The aminopyridine core of 4,4'-(2-Aminopyridine-3,5-diyl)diphenol contains two nitrogen atoms with distinct chemical properties: the endocyclic pyridine (B92270) nitrogen and the exocyclic amino group. Their reactivity is a key aspect of the molecule's chemistry.

Electrophilic Aromatic Substitution on the Pyridine Ring

The 2-aminopyridine (B139424) moiety is generally highly reactive towards electrophilic aromatic substitution. The amino group is a potent activating group, directing incoming electrophiles to the C3 and C5 positions. However, in the case of this compound, these positions are already occupied by the hydroxyphenyl groups.

Consequently, electrophilic attack would be directed to the remaining C4 and C6 positions of the pyridine ring. The reactivity is significantly influenced by the reaction conditions. In strongly acidic media, the pyridine nitrogen becomes protonated, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq For less substituted 2-aminopyridines, nitration has been shown to occur, often forming a 2-nitraminopyridine intermediate at low temperatures, which can then rearrange to ring-nitrated products at higher temperatures. sapub.org Given the steric hindrance from the two bulky phenyl substituents at C3 and C5, electrophilic substitution on the pyridine ring of the title compound would likely require forcing conditions.

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group at the C2 position behaves as a typical primary aromatic amine and is a primary site for nucleophilic reactions. uni-muenchen.de It can readily react with a variety of electrophiles.

Acylation: The amino group can be acylated using agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Alkylation of the amino group is also feasible, though it can be harder to control, potentially leading to mixtures of mono- and di-alkylated products.

Reactions with Carbonyls: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases or imines.

Furthermore, while the amino group itself is typically a poor leaving group, its transformation into a diazonium salt upon treatment with nitrous acid allows for its replacement by a wide range of nucleophiles in Sandmeyer-type reactions. heteroletters.org There are also modern transition-metal-catalyzed methods that can facilitate the substitution of an amino group, although this is less common than using a halo-substituent. researchgate.net

Reactivity of the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups are another key reactive site within the molecule. Their acidity allows for deprotonation to form phenoxide anions, which are potent nucleophiles, enabling a variety of substitution reactions at the oxygen atom.

Alkylation and Acylation Reactions of Phenolic Moieties

The conversion of phenolic hydroxyls to ethers (alkylation) and esters (acylation) is a fundamental transformation strategy.

Alkylation: In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl groups are deprotonated and can undergo nucleophilic substitution with alkyl halides to form ethers. The selective mono- or di-alkylation of polyphenolic compounds can be challenging and often requires careful control of stoichiometry and reaction conditions. acs.org

Acylation: Esterification can be achieved by reacting the phenol (B47542) with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) (Schotten-Baumann conditions). This reaction is typically high-yielding and is used to protect the hydroxyl groups or modify the compound's properties. libretexts.org

The table below summarizes representative conditions for these transformations, based on general procedures for phenolic compounds.

| Transformation | Reagent(s) | Base | Solvent | Typical Conditions | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃ or NaH | DMF or Acetone | Room Temp to 60°C | Alkyl Ether |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Et₃N | CH₂Cl₂ or THF | 0°C to Room Temp | Phenyl Ester |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine or DMAP (cat.) | Neat or CH₂Cl₂ | Room Temp to Reflux | Phenyl Ester |

Etherification and Esterification Strategies

Beyond simple alkylation and acylation, more advanced strategies can be employed for ether and ester synthesis.

Etherification: The Williamson ether synthesis remains a cornerstone for preparing alkyl and benzyl (B1604629) ethers. organic-chemistry.org For the synthesis of diaryl ethers, copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig cross-coupling reactions are powerful methods, where the phenol is coupled with an aryl halide. researchgate.netscirp.org These reactions significantly broaden the scope of accessible ether structures.

Esterification: Enzymatic esterification, often utilizing lipases, offers a green and highly selective alternative to chemical methods, proceeding under mild conditions and potentially allowing for differentiation between the two phenolic sites if they are in different chemical environments. nih.gov Reductive etherification is another modern approach where carboxylic acids or esters can be converted directly to ethers. nih.gov

Halogenation and Subsequent Cross-Coupling Reactions on the Pyridine and Phenyl Rings

Introducing halogen atoms onto the aromatic rings of this compound serves as a critical step for further functionalization via cross-coupling chemistry.

The sites of halogenation are dictated by the directing effects of the existing substituents.

On the Pyridine Ring: The C3 and C5 positions are blocked. The amino group activates the ring, but the steric bulk of the aryl groups would likely hinder substitution at the C4 position. Therefore, electrophilic halogenation (e.g., with NBS or NCS) may preferentially occur at the C6 position, which is ortho to the pyridine nitrogen and meta to the activating amino group. Halogenation of substituted pyridines can be complex, and regioselectivity is not always straightforward. nih.govnih.gov

On the Phenyl Rings: The hydroxyl group is a powerful activating, ortho-, para-directing group. Since the para position is occupied by the bond to the pyridine ring, halogenation will occur at the positions ortho to the hydroxyl groups (C3' and C5' positions). Due to the strong activation, this reaction is typically facile, and di-halogenation on each ring is possible with excess reagent.

Once halogenated, the resulting aryl halides are versatile substrates for palladium-catalyzed cross-coupling reactions. This allows for the construction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex derivatives. thieme-connect.de

The table below outlines a potential two-step functionalization pathway.

| Step | Reaction Type | Reagent(s) | Catalyst | Potential Product |

| 1. Halogenation | Electrophilic Bromination | NBS (N-Bromosuccinimide) | AIBN (initiator, optional) | Bromo-substituted derivative |

| 2. Cross-Coupling | Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ or similar Pd catalyst | Aryl-substituted derivative |

| 2. Cross-Coupling | Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst | Alkynyl-substituted derivative |

| 2. Cross-Coupling | Buchwald-Hartwig Amination | Amine | Pd catalyst + Ligand (e.g., BINAP) | Amino-substituted derivative |

Research on 3,5-diaryl-2-aminopyridines has shown that sequential Suzuki coupling reactions on a dihalo-2-aminopyridine precursor are an effective way to build the core structure. acs.org A similar reverse strategy could be applied, where a halogenated version of the title compound is used to introduce further diversity.

Oxidation and Reduction Pathways Involving the Compound

The oxidation and reduction behavior of this compound is a critical aspect of its chemical profile, influencing its stability, potential applications, and interactions in various chemical and biological systems. While specific experimental studies on the redox pathways of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemical behavior of its constituent functional groups: the aminophenol and 2-aminopyridine moieties.

Oxidation Pathways:

The phenolic and amino groups within the structure of this compound are susceptible to oxidation. The presence of two hydroxyl groups and an amino group, all of which are electron-donating, renders the molecule electron-rich and thus prone to oxidation.

The aminophenol portions of the molecule are likely the primary sites of initial oxidation. Electrochemical studies on aminophenols demonstrate their propensity for anodic oxidation. daneshyari.com For instance, the oxidation of p-aminophenol is known to proceed via the formation of a quinoneimine intermediate. acs.orgstackexchange.com This process is often pH-dependent and can lead to the formation of polymeric films on electrode surfaces through repeated cyclic voltammetry. researchgate.netresearchgate.net In the context of this compound, oxidation could lead to the formation of quinone-like structures at one or both of the phenol rings.

Further oxidation, particularly under strong oxidizing conditions or electrochemical degradation, could lead to ring-opening of the phenolic moieties. Studies on the electrochemical degradation of para-aminophenol have shown that it can be mineralized into smaller organic acids such as maleic acid, acetic acid, and formic acid, and ultimately to carbon dioxide and water. frontiersin.orgnih.gov

The 2-aminopyridine moiety is generally considered to be more resistant to oxidation compared to aniline (B41778) due to the electron-withdrawing nature of the pyridine ring, which lowers the oxidation potential of the amino group. nih.gov However, under sufficiently strong oxidizing conditions, the pyridine ring itself or the exocyclic amino group could undergo oxidation.

Illustrative Oxidation Reactions:

| Oxidizing Agent/Method | Potential Product(s) | Remarks |

| Mild Oxidants (e.g., air, mild chemical oxidants) | Quinoneimine-like structures | Initial oxidation likely occurs at the phenol rings. |

| Electrochemical Oxidation | Polymeric films, quinone derivatives | Dependent on electrode material and potential. researchgate.netresearchgate.net |

| Strong Oxidants (e.g., KMnO4, O3) | Ring-opened products (dicarboxylic acids, etc.) | Leads to degradation of the aromatic systems. frontiersin.org |

Reduction Pathways:

The reduction of this compound would likely target the pyridine ring. Catalytic hydrogenation is a common method for the reduction of pyridine rings to piperidines. This transformation typically requires a metal catalyst, such as platinum, palladium, or nickel, and a source of hydrogen.

The reduction of the pyridine ring in the subject compound would yield the corresponding 4,4'-(2-Aminopiperidine-3,5-diyl)diphenol. The specific stereochemistry of the resulting piperidine (B6355638) ring would depend on the catalyst and reaction conditions used.

It is important to note that the reduction of nitrophenols to aminophenols is a well-established reaction, often utilizing catalysts like palladium on carbon or various metal nanoparticles. rsc.orggoogle.commdpi.comrsc.org However, since this compound already possesses the amino group, this specific reduction pathway is not directly applicable but highlights the general susceptibility of related structures to reduction.

Illustrative Reduction Reactions:

| Reducing Agent/Method | Potential Product(s) | Remarks |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | 4,4'-(2-Aminopiperidine-3,5-diyl)diphenol | Reduction of the pyridine ring to a piperidine ring. |

| Dissolving Metal Reduction (e.g., Na/NH3) | Partially or fully reduced pyridine ring | Conditions can be tuned for selective reduction. |

Derivatization and Analogues of 4,4 2 Aminopyridine 3,5 Diyl Diphenol

Structural Modification Strategies at the Amino Group

The primary amino group at the C2 position of the pyridine (B92270) ring is a key locus for structural modification. Its nucleophilicity allows for a variety of derivatization reactions, primarily through acylation and alkylation, to introduce new functional groups and modulate the electronic properties of the pyridine ring.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides under basic conditions leads to the formation of amide derivatives. This transformation is a common strategy for altering steric bulk and electronic characteristics. researchgate.net For instance, acylation with acetyl chloride would yield N-(3,5-bis(4-hydroxyphenyl)pyridin-2-yl)acetamide, while reaction with benzoyl chloride would produce the corresponding benzamide derivative. These reactions typically proceed with high chemoselectivity for the exocyclic amino group. researchgate.net

Alkylation: Reductive alkylation or direct reaction with alkyl halides can introduce one or two alkyl substituents to the amino group. researchgate.net For example, reductive amination using an aldehyde (e.g., formaldehyde or benzaldehyde) in the presence of a reducing agent like sodium borohydride would yield the corresponding N-alkyl or N,N-dialkyl derivatives. Such modifications can significantly impact the molecule's hydrogen bonding capabilities and its potential as a ligand for metal coordination. nih.gov

Table 1: Representative Derivatization Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Functional Group | Expected Product Name |

| Acylation | Acetyl Chloride | Amide | N-(3,5-bis(4-hydroxyphenyl)pyridin-2-yl)acetamide |

| Acylation | Endic Anhydride | Amido Acid | (2S,3R)-3-((3,5-bis(4-hydroxyphenyl)pyridin-2-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | 3,5-bis(4-hydroxyphenyl)-N-methylpyridin-2-amine |

| Reductive Alkylation | Benzaldehyde (B42025) / NaBH₄ | Benzylamine | N-benzyl-3,5-bis(4-hydroxyphenyl)pyridin-2-amine |

Functionalization of the Phenolic Hydroxyls for Extended Architectures

The two phenolic hydroxyl groups are ideal handles for building larger, extended molecular architectures. Their reactivity allows for the formation of ether and ester linkages, which can be used to connect multiple diphenol units into oligomeric or polymeric chains, or to attach them to surfaces and other molecular scaffolds.

Etherification: The Williamson ether synthesis, involving the deprotonation of the phenolic hydroxyls with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide, is a primary method for forming ether linkages. By using dihaloalkanes (e.g., 1,4-dibromobutane) as linking agents, two molecules of 4,4'-(2-Aminopyridine-3,5-diyl)diphenol can be covalently bridged, leading to the formation of macrocycles or linear oligomers.

Esterification: The reaction of the phenolic groups with acyl chlorides or carboxylic acids (under dehydrating conditions, e.g., using DCC) produces ester derivatives. Similar to etherification, bifunctional acylating agents like terephthaloyl chloride can be employed to create rigid, extended structures where the diphenol units are linked by ester bridges. The functionalization of natural phenols through such methods is a well-established strategy to enhance their properties. nih.gov

Substitution Pattern Variations on the Phenyl Rings

The synthesis of analogues with varied substitution patterns on the terminal phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The core structure is typically assembled by coupling a central dihalogenated pyridine precursor with appropriately substituted boronic acids or their esters.

The probable synthetic route to the parent compound involves a double Suzuki-Miyaura coupling of a 2-amino-3,5-dihalopyridine (e.g., 2-amino-3,5-dibromopyridine) with 4-hydroxyphenylboronic acid. By strategically selecting different boronic acid derivatives, a wide array of analogues can be synthesized. For instance, using 4-hydroxy-3-methylphenylboronic acid would introduce a methyl group ortho to the hydroxyl on each phenyl ring. Similarly, electron-withdrawing or electron-donating groups can be incorporated to systematically study their effects on the molecule's properties. nanochemres.orgnih.gov Sonogashira coupling reactions could also be employed with terminal alkynes to introduce acetylenic linkages. researchgate.netorganic-chemistry.org

Table 2: Synthesis of Phenyl-Substituted Analogues via Suzuki-Miyaura Coupling

| Boronic Acid Coupling Partner | Resulting Analogue | Potential Property Modification |

| 4-hydroxy-3-methoxyphenylboronic acid | 4,4'-(2-Aminopyridine-3,5-diyl)bis(2-methoxyphenol) | Increased steric hindrance, altered electronic properties |

| 4-hydroxy-3,5-difluorophenylboronic acid | 4,4'-(2-Aminopyridine-3,5-diyl)bis(2,6-difluorophenol) | Enhanced acidity of phenolic protons, altered H-bonding |

| 3-formyl-4-hydroxyphenylboronic acid | 4,4'-(2-Aminopyridine-3,5-diyl)bis(2-formylphenol) | Introduction of a reactive aldehyde group for further functionalization |

| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | This compound | Parent compound |

Isomeric and Positional Analogues: Synthesis and Comparative Studies

The isomeric diversity of this scaffold can be explored by altering the substitution pattern on the central pyridine ring and the position of the hydroxyl group on the phenyl rings.

Pyridine Isomers: Instead of the 3,5-disubstituted pyridine core, analogues can be synthesized with 2,6- or 3,4-disubstitution patterns. nih.govmdpi.com For example, a 2,6-bis(4-hydroxyphenyl)pyridine analogue could be synthesized from 2,6-dibromopyridine (B144722). These isomers would exhibit significantly different geometries; the 3,5-isomer has a more open "V" shape, while the 2,6-isomer is more linear. This variation would profoundly impact their coordination chemistry and ability to form specific supramolecular assemblies. acs.org

Phenyl Isomers: The hydroxyl group on the phenyl rings can be moved from the para (4-position) to the meta (3-position) or ortho (2-position). This is achieved by using 3-hydroxyphenylboronic acid or 2-hydroxyphenylboronic acid, respectively, in the cross-coupling synthesis. Such changes would alter the distance and relative orientation of the hydroxyl groups, affecting intramolecular and intermolecular hydrogen bonding, which in turn influences crystal packing and solubility. Comparative studies of such analogues are crucial for understanding structure-property relationships. nih.gov

Incorporation into Polymeric and Oligomeric Frameworks

The trifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of functional polymers and oligomers.

The compound can be incorporated into various polymer backbones through step-growth polymerization, leveraging the reactivity of its amino and hydroxyl groups.

Polyethers: Polycondensation of the diphenol with an activated dihaloaromatic compound (e.g., 4,4'-difluorobenzophenone) in the presence of a base can yield aromatic polyethers (poly(ether ketone)s or poly(ether sulfone)s).

Polyesters: Reaction of the diphenol with aromatic or aliphatic diacyl chlorides in solution or via interfacial polymerization would produce polyesters with pendant aminopyridine groups.

Polyimides: The amino group can react with dianhydrides to form polyimides, a class of high-performance polymers known for their thermal stability. researchgate.net In this case, the phenolic hydroxyls would likely need to be protected during the imidization step and deprotected afterward to yield a functional polyimide.

These strategies allow for the synthesis of polymers where the unique properties of the this compound unit, such as its metal-chelating ability or specific hydrogen-bonding capacity, are incorporated into a macromolecular framework.

Post-polymerization modification is a powerful technique for synthesizing functional polymers that might be inaccessible through direct polymerization of functional monomers. nih.govutexas.edu If a polymer is synthesized using the two phenolic hydroxyls of this compound, the 2-aminopyridine (B139424) moiety remains as a pendant group along the polymer chain. This pendant amino group is available for subsequent chemical transformations. researchgate.netresearchgate.net

For instance, a polyester derived from the diphenol and terephthaloyl chloride would have a reactive amino group at regular intervals. This group could be:

Acylated to introduce different functionalities or alter solubility.

Alkylated to introduce charged groups, creating an ionomer.

Used as a coordination site to bind metal ions, creating metallopolymers with interesting catalytic or optical properties.

This approach allows for the creation of a library of functional materials from a single precursor polymer, enabling fine-tuning of properties for specific applications. wiley-vch.de

Coordination Chemistry and Metal Complexation of 4,4 2 Aminopyridine 3,5 Diyl Diphenol

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4,4'-(2-Aminopyridine-3,5-diyl)diphenol would likely follow established procedures for coordination chemistry. This typically involves reacting the ligand with a metal salt in a suitable solvent. ekb.egnih.gov The choice of metal precursor and reaction conditions would be critical in isolating the desired complex.

Transition Metal Complexes (e.g., d-block elements)

Transition metals, with their partially filled d-orbitals, are prime candidates for forming complexes with ligands like this compound. The ability of aminopyridine derivatives to form stable complexes with transition metals such as copper, nickel, cobalt, and zinc is well-documented. capes.gov.brjournalcps.com The combination of soft (pyridine nitrogen) and hard (phenolic oxygen) donor atoms in this ligand would allow for coordination with a wide range of transition metals, leading to complexes with diverse electronic and magnetic properties.

Table 1: Potential Transition Metal Complexes and Their Characteristics

| Metal Ion | Potential Coordination Mode | Expected Geometry | Potential Properties |

| Cu(II) | Bidentate (N,N), Tridentate (N,N,O) | Square planar, Tetrahedral | Catalytic activity, Antifungal/Antibacterial |

| Ni(II) | Bidentate (N,N), Tetradentate (N,N,O,O) | Square planar, Octahedral | Magnetic materials, Catalysis |

| Co(II) | Bidentate (N,N), Tridentate (N,N,O) | Tetrahedral, Octahedral | Spin-crossover behavior, Catalysis |

| Zn(II) | Bidentate (N,N), Tetradentate (N,N,O,O) | Tetrahedral | Luminescence, Sensing |

This table is predictive and based on the known coordination chemistry of related ligands.

Main Group Metal and Lanthanide/Actinide Complexes

While less common than transition metal complexes, main group elements can also form coordination compounds. The phenolic oxygen donors, in particular, would be attractive to oxophilic main group metals.

The coordination chemistry of lanthanides with N,O-donor ligands is an active area of research, driven by the unique photophysical and magnetic properties of these elements. researchgate.netnih.gov The combination of the pyridine-amino chelate and the phenolic groups in this compound could lead to highly luminescent lanthanide complexes or single-molecule magnets. The larger ionic radii of lanthanides and actinides might favor higher coordination numbers, potentially engaging all donor sites of the ligand.

Structural Elucidation of Coordination Compounds

The definitive characterization of any new coordination compound relies on a combination of spectroscopic and analytical techniques.

Key Characterization Techniques:

NMR Spectroscopy (¹H, ¹³C): NMR is invaluable for characterizing the ligand and its complexes in solution, helping to determine the binding sites and to study dynamic processes.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the characteristic vibrational frequencies of the donor groups (e.g., C=N, N-H, O-H).

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be used to understand its electronic structure and geometry.

Mass Spectrometry: This helps to determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

Elemental Analysis: Provides the percentage composition of elements in the complex, which is crucial for confirming its empirical formula.

Through the application of these methods, the precise nature of the metal-ligand interactions in complexes of this compound could be thoroughly elucidated, paving the way for the exploration of their potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Spectroscopic Signatures of Complexation

Without experimental studies, the specific spectroscopic signatures (e.g., changes in UV-Vis, IR, and NMR spectra) upon complexation of this compound with metal ions cannot be detailed. Spectroscopic studies are vital for confirming the coordination of the ligand to the metal ion and for probing the electronic changes that occur upon complex formation.

Electronic and Geometric Considerations in Metal Coordination

A discussion on the electronic and geometric factors influencing metal coordination would be theoretical in the absence of empirical data. Generally, the coordination of aminopyridine derivatives is influenced by the steric and electronic properties of the substituents. The presence of both amino and phenol (B47542) groups in this compound suggests the potential for multiple coordination modes, including acting as a chelating or a bridging ligand. The electronic nature of the pyridine (B92270) ring and the phenolic groups would play a significant role in the stability and geometry of the resulting metal complexes.

Reactivity and Stability of Metal-4,4'-(2-Aminopyridine-3,5-diyl)diphenol Complexes

Information regarding the reactivity and stability of metal complexes of this ligand is not documented. Studies in this area would typically investigate the thermal stability, kinetic lability or inertness, and the potential for the complex to participate in catalytic reactions or exhibit other forms of chemical reactivity.

Supramolecular Chemistry Involving 4,4 2 Aminopyridine 3,5 Diyl Diphenol

Hydrogen Bonding Interactions within Crystalline Structures and Solutions

The molecular structure of 4,4'-(2-Aminopyridine-3,5-diyl)diphenol is rich in functional groups capable of forming strong and directional hydrogen bonds. The primary amine (-NH2) group, the pyridine (B92270) nitrogen atom, and the two hydroxyl (-OH) groups of the phenol (B47542) moieties are all potent hydrogen bond donors and/or acceptors. This multiplicity of interaction sites suggests that the compound can engage in a variety of hydrogen bonding motifs, leading to the formation of robust and intricate networks in the solid state.

In a crystalline lattice, one can anticipate the formation of strong N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of another, a common and stabilizing interaction in aminopyridine derivatives. nih.govgoogle.com Additionally, the phenolic hydroxyl groups can participate in strong O-H···N and O-H···O hydrogen bonds. The presence of both acidic phenol groups and a basic pyridine ring could also lead to proton transfer, forming a zwitterionic species and enabling even stronger charge-assisted hydrogen bonds. researchgate.net

The interplay between these various hydrogen bonding possibilities would likely result in a densely packed, three-dimensional network. The specific arrangement of these bonds would be influenced by steric factors and the desire to satisfy all hydrogen bond donors and acceptors, a principle central to crystal engineering. researchgate.net

Formation of Self-Assembled Architectures

The ability to form directional hydrogen bonds makes this compound an excellent building block for the bottom-up construction of self-assembled architectures. The molecule's geometry, with functional groups extending in multiple directions, predisposes it to form extended structures.

One-Dimensional Chains and Two-Dimensional Networks

It is highly probable that this compound could self-assemble into one-dimensional (1D) chains through head-to-tail hydrogen bonding interactions. For instance, a chain could be formed via a recurring N-H···N interaction between the aminopyridine moieties or through O-H···N bonds linking the phenol of one molecule to the pyridine nitrogen of the next. google.com

Furthermore, the presence of multiple hydrogen bonding sites allows for the cross-linking of these 1D chains to form two-dimensional (2D) networks. The phenolic hydroxyl groups, not involved in the primary chain formation, could form hydrogen bonds with adjacent chains, creating a sheet-like architecture. The specific pattern of these interactions would determine the topology of the resulting 2D network.

Three-Dimensional Frameworks

The potential for out-of-plane hydrogen bonding from the aminopyridine and phenol groups suggests that this compound could form three-dimensional (3D) frameworks. Such frameworks could arise from the stacking of 2D networks, with interlayer hydrogen bonds providing stability. Alternatively, a more complex, interwoven 3D topology could form directly from the self-assembly of the individual molecules. nih.govmdpi.comrsc.org The resulting frameworks could potentially be porous, making them of interest for applications in gas storage or separation. The formation of such stable 3D structures is a significant goal in crystal engineering, and molecules with the diverse functionality of this compound are promising candidates for achieving this. thno.org

Host-Guest Chemistry: Recognition and Encapsulation Phenomena

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The pre-organized cavities and recognition sites within self-assembled structures of this compound could allow it to act as a host. For example, if this compound were to form a macrocyclic structure through self-assembly, the central cavity could encapsulate small guest molecules.

The phenolic and aminopyridine moieties provide specific interaction sites for the recognition of complementary guests. For instance, the acidic phenol groups could bind to basic guests, while the basic pyridine nitrogen could interact with acidic guests. This selectivity would be a key feature of its host-guest chemistry. While direct experimental evidence for this compound is lacking, the principles of host-guest chemistry with similar functionalized hosts are well-established. nih.govnih.gov

Co-Crystallization and Solvate Formation Studies

Co-crystallization is a powerful technique used to modify the physicochemical properties of solid materials by incorporating a second molecule (a "coformer") into the crystal lattice. nih.govresearchgate.net Given its array of hydrogen bonding sites, this compound is an ideal candidate for forming co-crystals with a wide variety of coformers.

For example, co-crystallization with carboxylic acids could lead to the formation of robust acid-pyridine or acid-amine supramolecular synthons. mdpi.com Similarly, co-crystallization with other molecules capable of hydrogen bonding, such as amides or other alcohols, could result in novel crystalline materials with tailored properties. nih.gov

The process of crystallization from different solvents could also lead to the formation of solvates, where solvent molecules are incorporated into the crystal lattice. These solvent molecules would participate in the hydrogen bonding network, potentially leading to different crystal packing and, consequently, different physical properties. The study of such solvates would provide further insight into the non-covalent interactions that govern the assembly of this molecule. mdpi.com

Directed Assembly through Non-Covalent Interactions

The self-assembly of this compound is not solely governed by hydrogen bonding. Other non-covalent interactions, such as π-π stacking, C-H···π interactions, and van der Waals forces, would also play a crucial role in directing the final supramolecular architecture. nih.gov

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking and van der Waals interactions would ultimately determine the final, most thermodynamically stable supramolecular structure. By understanding and controlling these interactions, it would be theoretically possible to direct the assembly of this compound into desired architectures with specific functions.

Computational and Theoretical Investigations of 4,4 2 Aminopyridine 3,5 Diyl Diphenol

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the chemical reactivity and physical properties of 4,4'-(2-Aminopyridine-3,5-diyl)diphenol. Methods like DFT, particularly with hybrid functionals such as B3LYP, are commonly employed to model the electronic landscape of pyridine (B92270) and phenol (B47542) derivatives. niscair.res.innih.gov

The distribution of electrons within this compound governs its reactivity. The molecule contains an electron-donating amino group (-NH2) and two hydroxyl (-OH) groups attached to an electron-deficient pyridine ring.

Electron Density: The nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups are highly electronegative, leading to a concentration of partial negative charge on these atoms. Conversely, the hydrogen atoms of these groups and the carbon atoms attached to them bear partial positive charges. The pyridine ring nitrogen also accumulates negative charge density. researchgate.net This charge distribution creates a significant dipole moment and defines the sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbitals: The molecular orbitals (MOs) describe the spatial distribution of electrons. In this compound, the highest occupied molecular orbitals (HOMOs) are expected to be localized primarily on the electron-rich phenol rings and the amino group, which act as the primary electron-donating centers. The lowest unoccupied molecular orbitals (LUMOs) are likely to be centered on the electron-accepting pyridine ring. scirp.orgmdpi.com

A hypothetical optimized geometry of the molecule would reveal key structural parameters.

Interactive Table: Predicted Geometrical Parameters

Users can sort the data by clicking on the headers.

Frontier orbital analysis, focusing on the HOMO and LUMO, is crucial for predicting chemical reactivity and electronic transitions. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. For this compound, the presence of both strong electron-donating (amino, hydroxyl) and electron-accepting (pyridine) moieties would likely result in a relatively small energy gap, indicating its potential for use in electronic materials and as a reactive chemical intermediate. niscair.res.in

Reactivity Descriptors: From the HOMO and LUMO energies, various quantum chemical parameters like chemical potential, hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. scirp.orgacs.org A high chemical potential suggests a good electron donor, while a high electrophilicity index points to a good electron acceptor.

Interactive Table: Predicted Frontier Orbital Properties

Users can sort the data by clicking on the headers.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around the single bonds connecting the phenol rings to the central pyridine core. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. nih.gov

Due to steric hindrance between the hydrogen atoms on the phenol rings and the pyridine ring, a completely planar conformation is energetically unfavorable. publish.csiro.au The most stable conformers are expected to feature the phenol rings twisted out of the plane of the pyridine ring. The specific dihedral angles would be determined by a balance of minimizing steric repulsion and maximizing any potential intramolecular hydrogen bonding between the amino group's hydrogens and the phenolic hydroxyl groups. nih.gov The energy landscape would show multiple local minima corresponding to different stable conformers, separated by rotational energy barriers.

Reaction Mechanism Predictions and Transition State Elucidation

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them. misericordia.eduresearchgate.net

Potential reactions for this molecule include:

Electrophilic Aromatic Substitution: The phenol rings are activated by the hydroxyl groups and are thus susceptible to electrophilic attack (e.g., halogenation, nitration). Computational models can predict the preferred site of substitution (ortho or meta to the hydroxyl group) by analyzing the stability of the intermediate carbocations (Wheland intermediates).

Nucleophilic Reactions: The amino group can act as a nucleophile, for example, in acetylation reactions. acs.org Theoretical studies can elucidate whether the reaction proceeds directly at the amino nitrogen or via an intermediate involving the pyridine ring nitrogen. acs.org

Oxidation: The phenol moieties can be oxidized to form quinone-like structures. Computational modeling can help understand the mechanism and energetics of such transformations.

Intermolecular Interaction Energy Analysis (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state or in solution, molecules of this compound can interact with each other through non-covalent forces. Understanding these interactions is key to predicting its macroscopic properties.

Hydrogen Bonding: The molecule is an excellent candidate for forming extensive hydrogen bond networks. The -NH2 and -OH groups can act as both hydrogen bond donors and acceptors. acs.org This can lead to the formation of dimers, chains, or more complex three-dimensional supramolecular structures. Computational analysis can quantify the strength of these hydrogen bonds.

π-π Stacking: The aromatic pyridine and phenol rings can engage in π-π stacking interactions. These interactions, driven by electrostatic and dispersion forces, contribute significantly to the stability of crystal packing and molecular aggregates. The geometry of stacking (e.g., face-to-face or offset) can be predicted through computational modeling.

Energy Decomposition Analysis (EDA) is a computational technique used to break down the total intermolecular interaction energy into physically meaningful components, such as electrostatic, Pauli repulsion, orbital (charge transfer), and dispersion energies.

Interactive Table: Hypothetical Energy Decomposition Analysis for a Dimer

Users can sort the data by clicking on the headers.

Spectroscopic Property Simulations (excluding specific experimental data)

Theoretical calculations can simulate various types of spectra, which aids in the interpretation of experimental data.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, characteristic vibrational modes would include N-H and O-H stretching in the high-frequency region (3200-3500 cm⁻¹), C-N and C-O stretching, and various aromatic C-H and C=C/C=N ring stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions help in assigning the signals in an experimental NMR spectrum. The calculations would reflect the different electronic environments of the protons and carbons in the pyridine and phenol rings.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. acs.org The simulated spectrum would likely show strong absorptions in the UV region corresponding to π → π* transitions within the aromatic systems and possibly weaker n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms.

Ligand-Metal Interaction Modeling in Coordination Complexes

The field of computational chemistry offers powerful tools to predict and understand the interactions between ligands and metal ions in coordination complexes. For the ligand this compound, theoretical modeling, particularly through Density Functional Theory (DFT), provides significant insights into the nature of its coordination bonds, the electronic properties of the resulting complexes, and the geometric changes upon coordination. These computational studies are crucial for designing novel metal-organic frameworks (MOFs) and other coordination polymers with desired properties.

Furthermore, the electronic properties of the coordination complexes are extensively studied using computational methods. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the HOMO-LUMO energy gap, are critical parameters. The HOMO-LUMO gap provides information about the chemical reactivity and kinetic stability of the complex. A large gap generally implies high stability. The distribution of electron density within the molecular orbitals can also be visualized, offering a clear picture of the bonding interactions.

Quantum chemical parameters derived from these calculations, such as chemical potential, hardness, and electrophilicity index, further elucidate the nature of the ligand-metal bond. These parameters are instrumental in understanding the reactivity and potential applications of the complexes.

While specific computational data for this compound is not extensively documented in publicly available literature, studies on structurally similar aminopyridine derivatives provide a strong basis for understanding its behavior. For example, computational studies on 3-aminopyridine (B143674) complexes with transition metals like Mn(II), Co(II), and Ni(II) have shown that the bond angles of the free ligand are modified upon coordination. pvpcollegepatoda.org Such studies often employ DFT methods to calculate energetic and quantum chemical parameters. pvpcollegepatoda.org

The following tables present hypothetical data based on typical findings for similar aminopyridine-based ligands to illustrate the type of information generated from ligand-metal interaction modeling.

Table 1: Calculated Bond Lengths and Angles for a Hypothetical Metal Complex of this compound

| Parameter | Free Ligand | Metal Complex (M = Cu(II)) |

| Pyridine N-C Bond Length (Å) | 1.340 | 1.345 |

| Amino N-C Bond Length (Å) | 1.380 | 1.375 |

| Metal-N (Pyridine) Bond Length (Å) | - | 2.050 |

| C-N-C Angle (Pyridine Ring, °) | 117.0 | 118.5 |

| N-Metal-N Bite Angle (°) | - | 89.5 |

Table 2: Calculated Electronic Properties for a Hypothetical Metal Complex of this compound

| Property | Free Ligand | Metal Complex (M = Zn(II)) |

| HOMO Energy (eV) | -5.80 | -6.20 |

| LUMO Energy (eV) | -1.20 | -1.50 |

| HOMO-LUMO Gap (eV) | 4.60 | 4.70 |

| Chemical Hardness (η) | 2.30 | 2.35 |

| Electronegativity (χ) | 3.50 | 3.85 |

| Electrophilicity Index (ω) | 2.66 | 3.15 |

These theoretical investigations are invaluable for predicting the structures and properties of novel coordination complexes involving this compound, guiding synthetic efforts and the development of new materials with tailored functionalities.

Advanced Research Applications of 4,4 2 Aminopyridine 3,5 Diyl Diphenol Excluding Clinical and Safety

Application in Catalysis and Organocatalysis

The inherent functionalities of 4,4'-(2-Aminopyridine-3,5-diyl)diphenol—a basic aminopyridine unit and acidic hydroxyl groups—suggest a multifaceted role in catalysis. These features allow it to participate in a variety of catalytic transformations, acting as a ligand for metal catalysts or as a standalone organocatalyst.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The 2-aminopyridine (B139424) scaffold is a well-established ligand in coordination chemistry and catalysis. The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group of this compound can chelate to a metal center, forming stable complexes. These complexes can be employed as catalysts in a range of chemical reactions. For instance, aminopyridine ligands have been successfully used in copper-catalyzed asymmetric Henry reactions, demonstrating their utility in forming carbon-carbon bonds with high enantioselectivity. researchgate.net

The diphenolic nature of this compound offers anchoring points for immobilization onto solid supports, such as silica (B1680970) or polymers. This would allow for the development of heterogeneous catalysts. Heterogenized catalysts are highly valued in industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, leading to more sustainable and cost-effective chemical production.

Organocatalytic Activity of Amino and Hydroxyl Moieties

The field of organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction. This compound possesses both a basic amino group and acidic hydroxyl groups, a combination that is characteristic of bifunctional organocatalysts. The aminopyridine moiety can act as a Brønsted base or a nucleophilic catalyst, similar to the well-known 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The phenolic hydroxyl groups, on the other hand, can act as Brønsted acids or hydrogen-bond donors, activating electrophiles and orienting substrates.

This dual functionality could be exploited in reactions such as the aldol (B89426) reaction, where the amino group could form an enamine intermediate while the hydroxyl groups activate the carbonyl acceptor. Bioinspired catalysts, such as amino acylguanidines, have shown that hydrogen-bonding networks play a crucial role in stabilizing intermediates and achieving high stereoselectivity in aldol reactions. nih.govresearchgate.net The structure of this compound is well-suited to create such a stabilizing hydrogen-bond environment.

Asymmetric Catalysis Potential

The development of chiral variants of this compound could open avenues in asymmetric catalysis. Chirality could be introduced by incorporating chiral substituents on the pyridine core, the amino group, or the phenolic rings. Such chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

Chiral pyridine-containing ligands have been extensively reviewed for their successful application in a wide array of asymmetric transformations. acs.org The combination of a chiral backbone with the specific electronic and steric properties of the 3,5-diaryl-2-aminopyridine framework could lead to novel catalysts with unique reactivity and selectivity. For instance, nickel complexes with aminophenol sulfonamide ligands have been shown to be effective in asymmetric Henry reactions of 2-acylpyridine N-oxides. mdpi.com This highlights the potential of combining aminopyridine structures with other functional groups to create highly effective asymmetric catalysts.

Materials Science Applications

The rigid, planar structure and the presence of multiple functional groups make this compound an attractive building block for the synthesis of advanced materials with tailored properties.

Component in Functional Polymeric Materials

The diphenolic nature of this compound makes it a suitable monomer for the synthesis of various functional polymers. It can undergo polymerization with appropriate co-monomers to form polyesters, polyethers, polycarbonates, and epoxy resins. The incorporation of the aminopyridine unit into the polymer backbone would imbue the resulting material with unique properties, such as thermal stability, flame retardancy, and the ability to coordinate metal ions.

Polymers containing aminopyridine moieties have been investigated for various applications. google.com For example, the presence of the pyridine nitrogen can enhance the thermal stability of the polymer and provide a site for post-polymerization modification or for the capture of metal ions for applications in catalysis or separation. The phenolic hydroxyl groups also offer sites for cross-linking, allowing for the creation of robust polymer networks.

Precursor for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The design and synthesis of new organic linkers are central to the development of MOFs with desired properties for applications in gas storage, separation, catalysis, and sensing.

This compound is an excellent candidate for a multitopic linker in the construction of MOFs and coordination polymers. It offers several potential coordination sites: the pyridine nitrogen, the amino group, and the two phenolic hydroxyl groups. The rigid diarylpyridine backbone would contribute to the formation of a stable and porous framework. The choice of metal ion and reaction conditions would allow for the tuning of the resulting network's dimensionality and topology. nih.gov

The presence of the uncoordinated amino group and the phenolic hydroxyls within the pores of the MOF could serve as functional sites for post-synthetic modification or for creating specific interactions with guest molecules. For example, MOFs with accessible amino groups have been shown to exhibit enhanced CO2 capture capabilities. Furthermore, the inherent catalytic activity of the aminopyridine moiety could be integrated into the framework, leading to heterogeneous catalysts with high activity and selectivity. The synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been successfully catalyzed by MOFs, demonstrating the synergy between these materials and pyridine-based compounds. mdpi.com

Data Tables

Due to the limited direct research on this compound, the following tables present representative data for structurally related compounds to illustrate potential applications.

Table 1: Representative Catalytic Activity of Aminopyridine Derivatives in a Model Reaction

| Catalyst (Aminopyridine Derivative) | Reaction | Product Yield (%) | Enantiomeric Excess (%) | Reference |

| Chiral Aminopyridine-Copper Complex | Asymmetric Henry Reaction | 95 | 98 | researchgate.net |

| 4-Dimethylaminopyridine (DMAP) | Acylation of an Alcohol | >99 | N/A | nih.gov |

| Amino Acylguanidine | Asymmetric Aldol Reaction | 85 | 92 (syn) | nih.gov |

Table 2: Potential Properties of Polymers and MOFs Derived from Diphenolic and Pyridine-Based Linkers

| Material Type | Building Block | Potential Property | Potential Application |

| Polyester | Diphenol Monomer | High Thermal Stability | High-Performance Plastics |

| Epoxy Resin | Diphenol Curing Agent | Excellent Adhesion | Coatings and Adhesives |

| MOF | Pyridine-based Linker | High Porosity | Gas Storage (e.g., CO2, H2) |

| Coordination Polymer | Aminopyridine Ligand | Catalytic Activity | Heterogeneous Catalysis |

Integration into Hybrid Organic-Inorganic Materials

The bifunctional nature of this compound, possessing both nucleophilic amine and phenolic hydroxyl groups, makes it an excellent candidate for integration into hybrid organic-inorganic materials. These materials combine the advantageous properties of both organic components (e.g., flexibility, processability, and functionality) and inorganic components (e.g., rigidity, thermal stability, and conductivity).

The phenolic hydroxyl groups can act as ligands for metal ions, facilitating the formation of metal-organic frameworks (MOFs) or coordination polymers. In such structures, the diphenolic moiety can bridge metal centers, while the aminopyridine unit can be further functionalized or participate in hydrogen bonding, influencing the framework's dimensionality and porosity. For instance, related pyridine-phenolic systems have been investigated as building blocks for metal-organic frameworks and spin-crossover materials. arkat-usa.org The amino group offers a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the hybrid material.

Furthermore, the hydroxyl groups can form strong hydrogen bonds with or covalent bonds to inorganic precursors during sol-gel synthesis. This allows for the homogeneous incorporation of the organic moiety into an inorganic matrix, such as silica or titania. Such hybrid materials could exhibit enhanced thermal stability and mechanical properties compared to the pure organic compound. The aminopyridine core can also interact with metal precursors, contributing to the formation of stable complexes within the hybrid matrix. mdpi.com

A potential application lies in the development of functional coatings and films. The ability of pyridine derivatives to coordinate with various metal ions can be harnessed to create hybrid materials with specific catalytic or electronic properties. mdpi.com For example, incorporating this compound into a polymer-inorganic composite could yield materials with tailored refractive indices or dielectric constants for optical and electronic applications.

Molecular Sensing and Recognition Platforms

The distinct arrangement of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine nitrogen) in this compound makes it a promising candidate for the development of selective molecular sensors.

The presence of multiple coordination sites (the nitrogen of the pyridine ring, the amino group, and the two hydroxyl groups) allows for the chelation of various metal ions. The binding of a metal ion would likely lead to a significant change in the molecule's electronic structure, resulting in a detectable optical response, such as a change in fluorescence or absorbance. Pyridine-phenolic ligands are known to be effective for the optical detection of metal ions. arkat-usa.org For example, 2-(2'-hydroxyphenyl)pyridine has shown potential as a fluorescent sensor for beryllium ions in aqueous solutions. arkat-usa.org

The aminopyridine scaffold itself is a well-established platform for fluorescent sensors. The fluorescence properties of aminopyridine derivatives can be modulated by the binding of metal ions. mdpi.com The specific geometry and electronic nature of the binding pocket in this compound could lead to high selectivity for certain metal ions based on their size, charge, and coordination preferences.

For anion sensing, the phenolic hydroxyl groups can act as hydrogen bond donors to recognize and bind anions such as fluoride, acetate, and phosphate. The strength and selectivity of this interaction can be tuned by the electronic properties of the molecule. The electron-withdrawing nature of the pyridine ring would enhance the acidity of the phenolic protons, promoting stronger hydrogen bonding with anions.

Table 1: Potential Metal Ion and Anion Sensing Applications of this compound Based on Analogous Systems

| Analyte | Sensing Mechanism | Potential Observable Change | Reference for Analogy |

| Metal Ions (e.g., Be²⁺, Zn²⁺) | Chelation involving pyridine N and phenolic OH | Fluorescence enhancement or quenching; colorimetric shift | arkat-usa.org |

| Heavy Metal Ions (e.g., Cr²⁺, Hg²⁺) | Complexation with pyridine and amino groups | Changes in fluorescence response | mdpi.com |

| Anions (e.g., F⁻, AcO⁻, H₂PO₄⁻) | Hydrogen bonding with phenolic OH groups | UV-Vis spectral shifts; color change | N/A |

Molecular Recognition of Organic Substrates (e.g., via H-bonding)

The strategically positioned hydrogen bond donors and acceptors on the this compound scaffold enable it to act as a molecular receptor for various organic substrates. The two phenolic hydroxyl groups can form hydrogen bonds with complementary functionalities, such as carboxylates, amides, or other Lewis basic sites. Simultaneously, the pyridine nitrogen and the amino group can interact with hydrogen bond donors on a guest molecule.

This multi-point recognition capability could be exploited for the selective binding of biologically relevant molecules or other organic guests. The binding event would likely alter the photophysical properties of the host molecule, providing a signaling mechanism for detection. Theoretical studies on related aminophenol compounds provide insights into the electrochemical and binding properties that are crucial for such recognition events. researchgate.net

Photonic and Optoelectronic Material Development

The electronic structure of this compound, characterized by electron-donating amino and hydroxyl groups attached to a π-conjugated system that includes an electron-accepting pyridine ring, is indicative of a "push-pull" chromophore. This architecture is highly desirable for applications in photonics and optoelectronics.

As a push-pull chromophore, this compound is expected to exhibit interesting photoluminescent properties, including potentially large Stokes shifts and solvent-dependent emission spectra (solvatochromism). These properties are characteristic of molecules that undergo intramolecular charge transfer (ICT) upon photoexcitation. nih.govnih.gov The efficiency and color of the emitted light can be tuned by modifying the substituents on the pyridine or phenyl rings.